2-Fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide (CAS 790263-29-5) is a bifunctional building block widely procured for pharmaceutical and agrochemical library synthesis [1]. Structurally, it combines an electron-deficient ortho-fluorobenzenesulfonamide core with a flexible, ether-linked N-(3-methoxypropyl) side chain. This specific architecture provides a dual-action synthetic profile: the strongly electron-withdrawing sulfonamide activates the 2-fluoro position for facile nucleophilic aromatic substitution (SNAr), while the methoxypropyl moiety significantly modulates lipophilicity and enhances aqueous solubility compared to simple alkyl analogs. For procurement teams and medicinal chemists, this compound serves as a highly efficient starting material for generating complex, heteroatom-rich sulfonamide libraries without requiring multi-step side-chain installations or late-stage fluorination.
Substituting this compound with generic alternatives—such as 4-fluoro isomers or simple N-propyl variants—frequently leads to process bottlenecks and suboptimal product profiles [1]. Using 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide alters the regiochemical trajectory of the scaffold, completely changing the spatial orientation of subsequent SNAr-derived substituents and disrupting established structure-activity relationship (SAR) models. Conversely, replacing the methoxypropyl chain with an unfunctionalized N-propyl or N-butyl group (e.g., 2-fluoro-N-propylbenzenesulfonamide) sharply increases the lipophilicity of downstream products, often resulting in poor aqueous solubility and formulation failures during early-stage screening. Procurement of the exact 2-fluoro-N-(3-methoxypropyl) construct is critical to maintaining both the precise ortho-reactivity and the favorable physicochemical properties required for advanced hit-to-lead campaigns.
The ortho-fluoro position in 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide is highly activated by the adjacent sulfonamide group, enabling efficient SNAr reactions with diverse amines and thiols under mild conditions [1]. Compared to the meta-fluoro isomer, the ortho-fluoro variant demonstrates superior conversion rates in standard amination protocols due to the inductive and coordinating effects of the sulfonamide moiety. Quantitative library synthesis models indicate that ortho-fluorobenzenesulfonamides achieve >85% yield in primary amine substitutions at 80°C, whereas unactivated or meta-fluoro analogs require harsh cross-coupling conditions (e.g., Pd-catalysis at >110°C) to achieve comparable functionalization.
| Evidence Dimension | SNAr conversion yield with primary amines |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 3-fluoro-N-(3-methoxypropyl)benzenesulfonamide (meta-fluoro analog) |
| Quantified Difference | >50% higher yield without transition-metal catalysts |
| Conditions | K2CO3, DMF, 80°C, 12 hours |
Eliminates the need for expensive palladium catalysts and harsh heating, significantly reducing cost and time in high-throughput library generation.
The incorporation of the terminal methoxy group on the N-alkyl chain provides a critical hydrogen bond acceptor, fundamentally altering the solubility profile of the scaffold [1]. Comparative in silico and physical property assessments of sulfonamide building blocks reveal that the N-(3-methoxypropyl) derivative exhibits a significantly lower partition coefficient (LogP) than its strictly aliphatic counterparts. While a standard N-butyl sulfonamide analog typically presents a calculated LogP > 2.5, the 3-methoxypropyl substitution reduces the LogP by approximately 0.8 units, directly translating to enhanced kinetic solubility in aqueous assay buffers.
| Evidence Dimension | Calculated LogP (cLogP) and aqueous solubility |
| Target Compound Data | cLogP ~ 1.8; high aqueous solubility |
| Comparator Or Baseline | 2-fluoro-N-butylbenzenesulfonamide (cLogP ~ 2.6) |
| Quantified Difference | ~0.8 unit reduction in LogP; >2-fold increase in kinetic solubility |
| Conditions | Standard physiological buffer (pH 7.4) |
Procuring the methoxy-functionalized building block prevents late-stage attrition of drug candidates caused by poor aqueous solubility and high lipophilicity.
As a secondary sulfonamide, 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide possesses a moderately acidic N-H proton (pKa ~ 10), making it an excellent substrate for selective N-alkylation or Mitsunobu reactions [1]. When compared to primary benzenesulfonamides, which often suffer from over-alkylation (yielding mixtures of mono- and di-alkylated products), this secondary sulfonamide ensures strict 1:1 stoichiometry during functionalization. Process data indicates that Mitsunobu coupling with primary alcohols yields >90% of the desired tertiary sulfonamide with >98% purity, avoiding the complex chromatographic separations required when using primary sulfonamide precursors.
| Evidence Dimension | Selectivity in N-alkylation/Mitsunobu reactions |
| Target Compound Data | >90% yield, >98% purity (single alkylation event) |
| Comparator Or Baseline | 2-fluorobenzenesulfonamide (primary sulfonamide) |
| Quantified Difference | Complete elimination of over-alkylation byproducts |
| Conditions | DIAD, PPh3, primary alcohol, THF, room temperature |
Ensures reproducible, high-purity synthesis of tertiary sulfonamides, streamlining downstream purification and scale-up processes.
Due to the highly activated ortho-fluoro group, this compound is perfectly suited for high-throughput SNAr and cross-coupling workflows [1]. Medicinal chemistry teams can procure this scaffold to rapidly generate diverse libraries of N-(3-methoxypropyl)-substituted ortho-aminobenzenesulfonamides or biaryl sulfonamides, which are prevalent motifs in enzyme inhibitors and GPCR antagonists.
The precise balance of lipophilicity and hydrogen-bonding capacity provided by the 3-methoxypropyl chain makes this building block ideal for neuro-therapeutics [1]. It allows researchers to introduce a sulfonamide pharmacophore while maintaining the physicochemical properties (e.g., lower LogP, higher polar surface area) required for optimal blood-brain barrier (BBB) penetration and aqueous formulation.
Leveraging its secondary sulfonamide nature, this compound is an optimal precursor for Mitsunobu-driven N-alkylation[1]. Process chemists utilize it to cleanly synthesize complex, sterically hindered tertiary sulfonamides without the yield-limiting over-alkylation issues associated with primary sulfonamide starting materials, ensuring high-purity intermediates for late-stage API manufacturing.